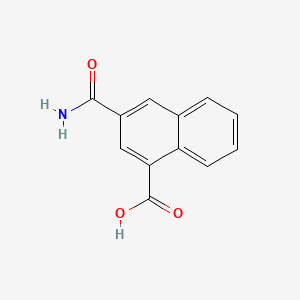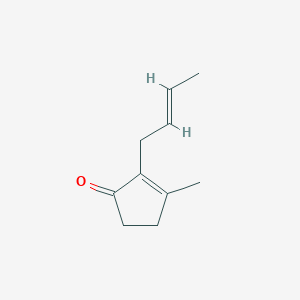
Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 4-position and a 4-bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-bromobenzyl chloride with piperidine: This step forms the intermediate 4-(4-bromophenyl)piperidine.
Esterification with ethyl chloroformate: The intermediate is then reacted with ethyl chloroformate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of piperidinone derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromophenyl group may enhance the compound’s binding affinity to these receptors, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(4-chlorophenyl)piperidine-4-carboxylate
- Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate
- Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate
Uniqueness
Ethyl 4-(4-bromophenyl)piperidine-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chloro, fluoro, and methyl analogs.
Propiedades
Fórmula molecular |
C14H18BrNO2 |
|---|---|
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
ethyl 4-(4-bromophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11/h3-6,16H,2,7-10H2,1H3 |
Clave InChI |
YWLDPVCMNOPTNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)

![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)

![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)





![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)

